3,4-Diethoxycarbonyl-6-phenyl-2-pyridone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
diethyl 2-oxo-6-phenyl-1H-pyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C17H17NO5/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)18-15(19)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
XCBDFQUEXZKNON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone and Its Analogs
Classical and Conventional Approaches to the 2-Pyridone Core
The synthesis of the 2-pyridone ring has long been a subject of chemical research, leading to the development of several robust and reliable methods. These classical approaches often form the basis for more contemporary strategies and remain relevant in modern organic synthesis.
Guareschi-Thorpe Condensation and Related Knoevenagel-Type Condensations
One of the most fundamental methods for constructing the 2-pyridone skeleton is the Guareschi-Thorpe condensation. quimicaorganica.orgdrugfuture.com This reaction typically involves the condensation of cyanoacetamide or its ester derivatives with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in the presence of a basic catalyst like ammonia (B1221849) or an amine. quimicaorganica.orgwikipedia.org The reaction is named for chemists Icilio Guareschi and Jocelyn Field Thorpe. wikipedia.org
The initial step of the sequence is a Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. rsc.org In this case, the active methylene of cyanoacetamide attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular Michael addition, where the amine attacks the α,β-unsaturated system, leading to cyclization. Subsequent elimination of water results in the formation of the substituted 2-pyridone ring.
Recent advancements have focused on developing greener and more efficient versions of this classic reaction. For example, a three-component condensation using ammonium (B1175870) carbonate in an aqueous medium has been reported. rsc.org In this method, ammonium carbonate serves as both the nitrogen source for the pyridine (B92270) ring and as a reaction promoter, offering an inexpensive and environmentally friendly approach. rsc.org
| Cyano-Component | 1,3-Dicarbonyl | Nitrogen Source/Base | Product | Reference(s) |
| Cyanoacetamide | Ethyl acetoacetate (B1235776) | Ammonia | 3-Cyano-4-methyl-6-hydroxy-2-pyridone | quimicaorganica.orgdrugfuture.com |
| Ethyl cyanoacetate | Acetylacetone | Ammonium carbonate | Ethyl 2-hydroxy-4,6-dimethyl-nicotinonate | rsc.org |
| Cyanoacetamide | Dibenzoylmethane | Piperidine (B6355638) | 3-Cyano-4,6-diphenyl-2-pyridone | nih.gov |
Ring Transformation of 2H-Pyran-2-one Derivatives with Nitrogen Sources
The 2-pyridone ring can also be synthesized through the ring transformation of pre-existing heterocyclic systems, notably 2H-pyran-2-ones (also known as α-pyrones). clockss.org The 2H-pyran-2-one ring is an unsaturated lactone that contains three electrophilic centers (C-2, C-4, and C-6), making it susceptible to nucleophilic attack. clockss.org
When treated with various nitrogen-based nucleophiles such as ammonia, primary amines, or hydrazines, the pyranone ring can undergo a nucleophilic addition, typically at the C-2 or C-6 position. clockss.org This leads to the opening of the lactone ring. The resulting intermediate contains both an amine and a carbonyl or carboxylate functionality, which can then undergo an intramolecular cyclization to form the thermodynamically more stable 2-pyridone ring system. clockss.orgnih.gov The specific outcome of the reaction is often dependent on the substitution pattern of the starting pyranone and the nature of the nitrogen nucleophile used. nih.govmdpi.com For instance, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with amines like aniline (B41778) or amino acids in boiling ethanol (B145695) yields the corresponding 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org
Rearrangements of Pyridine N-Oxides and Pyridinium (B92312) Salts
Rearrangement reactions provide another classical route to 2-pyridones. The treatment of pyridine N-oxide with acetic anhydride (B1165640) is a well-established method for synthesizing 2-pyridone. wikipedia.orgstackexchange.com The reaction proceeds through the formation of an N-acetoxypyridinium intermediate after the N-oxide attacks the anhydride. guidechem.com This intermediate is highly activated towards nucleophilic attack at the C-2 position by the acetate (B1210297) ion. stackexchange.comguidechem.com The resulting 2-acetoxypyridine is then hydrolyzed to 2-hydroxypyridine (B17775), which exists in a tautomeric equilibrium that strongly favors the 2-pyridone form. stackexchange.comguidechem.com Studies using substituted pyridine N-oxides have been conducted to probe whether the mechanism is predominantly ionic or follows a radical pathway. acs.org
Pyridinium salts also serve as precursors for pyridone synthesis. A versatile method involves the partial reduction of a pyridinium salt, which converts it into a nucleophilic species. nih.gov This intermediate can be trapped with various electrophiles, and subsequent hydrolysis yields a range of substituted dihydropyridones, which can be oxidized to the corresponding 2-pyridones. nih.gov Additionally, pyrylium (B1242799) salts can react with primary amines to generate pyridinium salts, which can be further transformed into pyridone derivatives. researchgate.net
Advanced and Contemporary Synthetic Strategies for Substituted 2-Pyridones
Modern synthetic chemistry prioritizes efficiency, atom economy, and the generation of molecular diversity. In this context, multicomponent reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds like 2-pyridones.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are processes in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.gov This approach is lauded for its operational simplicity and efficiency, as it reduces the number of synthetic steps and purification procedures. nih.govwordpress.com
Many MCRs for synthesizing 2-pyridones are conceptually based on classical condensations but are designed to proceed in a one-pot fashion. rsc.org For example, a three-component reaction between an aldehyde, malononitrile (B47326), and a C-H activated acid like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, mediated by triethylamine, can produce complex pyrano[3,2-c]pyridones in high yields. nih.gov These MCRs provide rapid access to libraries of structurally diverse 2-pyridone derivatives, which is highly valuable in drug discovery programs. rsc.org
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |
| Aromatic Aldehyde | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | nih.gov |
| 4-Oxo-4H-chromene-3-carbaldehyde | 1,3-Diketoester | Aniline | Thermal, solvent-free | Functionalized 2-pyridones | wordpress.com |
| α,β-Unsaturated Acid | Aldehyde | Enamine | Two-pot, organocatalysis | Substituted Pyridines | nih.gov |
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester known for its high acidity and reactivity, making it a valuable building block in organic synthesis, particularly in MCRs. researchgate.netwikipedia.org Its derivatives are excellent Michael acceptors and are frequently used to construct complex molecular architectures. researchgate.net
In the synthesis of pyridone scaffolds, Meldrum's acid serves as a potent C-H activated acid component. It can undergo a Knoevenagel condensation with an aldehyde to form a highly reactive alkylidene intermediate. This intermediate can then react with a suitable nitrogen-containing component, such as an enamine or an amine with a β-dicarbonyl equivalent, in a domino sequence involving Michael addition and cyclization/condensation to afford highly substituted dihydropyridones or pyridones. The use of Meldrum's acid in such MCRs allows for the creation of significant molecular complexity from simple starting materials in a single step. benthamscience.comrsc.org For example, a three-component coupling of a pyridine-N-oxide, a substituted Meldrum's acid, and an alcohol can yield functionalized pyridylacetate derivatives after methanolysis and decarboxylation. nih.gov
Reactions with Cyanoacetamide and β-Keto Esters
A well-established and versatile method for synthesizing substituted 2-pyridones is the condensation reaction involving cyanoacetamide and β-keto esters. This approach, often a variant of the Guareschi-Thorpe synthesis, provides a direct route to highly functionalized pyridone rings. rsc.orgrsc.org
The reaction between cyanoacetamide and a β-keto ester, such as ethyl benzoylacetate, in the presence of a base, leads to the formation of a 6-substituted-3-cyano-2-pyridone. The initial step typically involves a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the pyridone ring. researchgate.net For instance, the condensation of cyanoacetamide with ethyl acetoacetate can be mediated by various catalysts, including piperidine or basic alumina (B75360), to afford the corresponding 2-pyridone derivative. researchgate.netresearchgate.net
Depending on the reaction conditions, particularly the presence or absence of oxygen, the condensation of enones or enals with cyanoacetamide derivatives can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones. acs.orgresearchgate.net In the presence of oxygen and a strong base like potassium t-butoxide in DMSO, in situ oxidation of the Michael-type intermediate occurs, leading to the 3-cyano-2-pyridone. researchgate.net Conversely, in the absence of oxygen, the reaction can proceed through a "decyanidative aromatization" of the intermediate to give the 3-unsubstituted product. acs.orgresearchgate.net
An advanced version of the Guareschi–Thorpe reaction utilizes ammonium carbonate in an aqueous medium for the three-component condensation of alkyl cyanoacetates or cyanoacetamide with 1,3-dicarbonyls. rsc.orgrsc.org In this system, ammonium carbonate serves a dual role as both a nitrogen source for the pyridine ring and as a mild basic buffer to catalyze the condensation. rsc.orgrsc.org The proposed mechanism involves the initial aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol (B89426) condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate that cyclizes to the final pyridone product. rsc.orgrsc.org
Table 1: Examples of Pyridone Synthesis via Cyanoacetamide and β-Keto Esters
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Cyanoacetamide | Ethyl acetoacetate | Piperidine | 6-Methyl-3-cyano-2-pyridone | researchgate.net |
| Cyanoacetamide | Enone/Enal | t-BuOK, O2 | 3-Cyano-2-pyridone derivative | acs.orgresearchgate.net |
| Cyanoacetamide | Enone/Enal | t-BuOK, no O2 | 3-Unsubstituted-2-pyridone derivative | acs.orgresearchgate.net |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3, H2O/EtOH | Hydroxy-cyanopyridine derivative | rsc.orgrsc.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of 2-pyridones, offering high efficiency and selectivity. researchgate.netrsc.orgrsc.orgacsgcipr.org These methods often involve C-H activation and cross-coupling reactions, enabling the introduction of various substituents onto the pyridone core. rsc.orgresearchgate.netrsc.orgacs.org
The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, is a highly effective strategy for the diversity-oriented synthesis of polysubstituted arenes, including 2-pyridone derivatives. researchgate.netacs.orgresearchgate.netsnnu.edu.cnaablocks.comnih.gov This reaction allows for the sequential ortho C-H functionalization and ipso-termination of aryl halides in a single operation. snnu.edu.cnaablocks.com
This methodology has been successfully applied to the dual-functionalization of iodinated 2-pyridones. researchgate.netresearchgate.netnih.gov By employing unique norbornene derivatives as mediators, readily available alkyl halides or tosylates can be used as ortho-alkylating agents, and aryl bromides can serve as ortho-arylating agents. researchgate.netnih.gov The reaction is compatible with a wide range of ipso-terminating reagents, such as boronic acids/esters and terminal alkynes, allowing for the rapid and predictable generation of a large library of valuable 2-pyridone derivatives. researchgate.netnih.govacs.org The success of this approach hinges on the synergistic interplay between the palladium catalyst and the norbornene mediator, which facilitates the formation of a key arylnorbornylpalladacycle intermediate. snnu.edu.cn
Direct C-H activation and cross-coupling reactions catalyzed by transition metals, particularly palladium, have become indispensable for the synthesis and functionalization of 2-pyridones. rsc.orgresearchgate.netrsc.orgacs.orgthieme-connect.com These methods allow for the direct introduction of aryl, alkyl, and other functional groups at specific positions of the pyridone ring, often with high regioselectivity. researchgate.netrsc.org
For instance, palladium-catalyzed C5-selective arylation of the 2-pyridone core with aryl iodides has been developed, where silver nitrate (B79036) plays a crucial role in achieving high regioselectivity. researchgate.net Similarly, palladium-catalyzed C-H activation has been utilized for the cross-coupling of pyridine N-oxides with non-activated secondary alkyl bromides. acs.org The mechanism of these reactions often involves the formation of a cyclometalated intermediate, followed by oxidative addition of the coupling partner and reductive elimination to afford the functionalized product. rsc.org The site-selectivity of these C-H functionalization reactions can be controlled by various factors, including radical, organometallic, directing group, and steric effects. rsc.org
Rhodium(III)-catalyzed intramolecular annulation reactions represent an efficient strategy for the construction of fused heterocyclic systems containing a pyridone moiety. nih.govacs.orglookchem.comacs.orgsnnu.edu.cn These reactions often proceed via C-H activation and are characterized by their high atom economy and functional group tolerance. nih.govlookchem.com
One approach involves the intramolecular oxidative annulation of O-substituted N-hydroxyacrylamides, which proceeds through a sequential C(sp²)–H activation and C(sp³)–H amination to construct indolizinone scaffolds. nih.gov Another example is the Rh(III)-catalyzed annulation of pyridin-2(1H)-ones with alkynes via a double C-H activation to produce highly functionalized 4H-quinolizin-4-ones. acs.org The catalytic cycle for these transformations typically involves the formation of a rhodacycle intermediate, followed by migratory insertion of an unsaturated partner and reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst. lookchem.comsnnu.edu.cn
Table 2: Overview of Transition Metal-Catalyzed Syntheses of Pyridones
| Methodology | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Palladium/Norbornene Cooperative Catalysis (Catellani Reaction) | Pd(OAc)2 / Norbornene derivatives | Diversity-oriented synthesis, sequential ortho-functionalization and ipso-termination. | researchgate.netresearchgate.netnih.gov |
| C-H Activation and Cross-Coupling | Pd(II) catalysts | Site-selective functionalization (e.g., C5-arylation), high regioselectivity. | rsc.orgresearchgate.net |
| Rhodium(III)-Catalyzed Intramolecular Annulation | [RhCp*Cl2]2 | Construction of fused heterocyclic systems, high atom economy. | nih.govacs.org |
Oxidative Amination Protocols for Pyridone Formation
A modern and streamlined approach to pyridone synthesis involves the oxidative amination of cyclopentenone derivatives. chemrxiv.orgnih.govresearchgate.netresearchgate.netchemrxiv.org This one-pot reaction sequence is operationally simple, rapid, and proceeds under mild conditions with broad functional group tolerance and complete regioselectivity. chemrxiv.orgnih.govresearchgate.net
The process begins with the in situ formation of a silyl (B83357) enol ether from a cyclopentenone building block. chemrxiv.orgresearchgate.net This is followed by the introduction of a nitrogen atom into the carbon skeleton, often mediated by a hypervalent iodine reagent, and subsequent aromatization to yield the pyridone product. chemrxiv.orgresearchgate.net This method provides a significant shortcut compared to traditional multi-step syntheses and allows for the facile preparation of a variety of pyridone derivatives. chemrxiv.org The scalability of this transformation has been demonstrated, highlighting its potential for industrial applications. researchgate.net
Utilization of Acidic and Basic Catalysis (e.g., Lewis Acids, Brønsted Acids, Basic Alumina)
Both acidic and basic catalysis play a crucial role in various synthetic routes to 2-pyridones and their analogs. These catalysts can promote key bond-forming and rearrangement steps, often enhancing reaction rates and selectivity. researchgate.netacs.orgrsc.orgnih.govacs.orgdigitellinc.comnih.govnih.govrsc.orgacs.orgwikipedia.orgnih.gov
Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), are employed to catalyze reactions like the selective reductive decarboxylative pyridylation of N-hydroxyphthalimide esters. acs.orgwikipedia.org In this case, the Lewis acid coordinates to the cyano group of a pyridine-boryl radical, lowering the activation barrier for C-C coupling and facilitating the formation of 4-substituted pyridines. acs.org Bismuth(III) salts are another class of Lewis acids used in various transformations due to their low cost and low toxicity. digitellinc.com The development of modular bismuth complexes supported by redox-active ligands allows for the tuning of their electronic and steric properties, expanding their catalytic scope. digitellinc.com Lewis acids can also promote the isomerization of 2-alkoxypyridines to N-alkyl-2-pyridones. nih.gov Furthermore, Lewis acid additives like MgBr₂ have been shown to promote the cyclocondensation step in the multicomponent synthesis of pyridines. nih.gov
Brønsted Acid Catalysis: Brønsted acids are effective catalysts for various cyclization and annulation reactions leading to pyridone and related heterocyclic structures. acs.orgrsc.orgnih.govrsc.orgacs.orgnih.gov For example, a Brønsted acid-catalyzed tandem cyclization of diynones is highly effective for preparing polysubstituted 4-pyrones, which can be converted to 4-pyridones. acs.org In some cases, the combination of a Brønsted acid and a copper catalyst can enhance the dearomatization of pyridine for the synthesis of axially chiral arylquinolizones. nih.gov Additionally, 6-halo-2-pyridones themselves can act as bifunctional Brønsted acid/base catalysts in reactions like ester aminolysis, where the NH group activates the ester and the carbonyl group activates the amine through hydrogen bonding. rsc.org
Basic Catalysis: Basic catalysts are fundamental to many classical pyridone syntheses. As mentioned previously, bases like piperidine and potassium t-butoxide are essential for the condensation of cyanoacetamide with β-keto esters or enones. researchgate.netacs.org Basic alumina has also been utilized as a solid support and catalyst, for instance, in microwave-assisted acetylations using acetic anhydride and pyridine, demonstrating its utility in solvent-free conditions. researchgate.net The basic sites on the alumina surface are crucial for promoting these transformations. researchgate.net
Green Chemistry Approaches in 2-Pyridone Synthesisresearchgate.netmdpi.com
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like 2-pyridones. mdpi.com These approaches focus on improving reaction efficiency, minimizing waste, and using less toxic substances. researchgate.net Key strategies include the use of alternative energy sources, performing reactions without solvents, and employing multicomponent reactions (MCRs) which enhance atom economy and procedural efficiency. rsc.orgnih.gov
Microwave and Ultrasound Assisted Synthesis
Alternative energy sources such as microwave (MW) irradiation and ultrasound (US) have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods. mdpi.comunito.it These techniques are known to accelerate reaction rates, increase yields, and improve selectivity. unito.it
Microwave (MW) Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. unito.itresearchgate.net This method has been successfully applied to the synthesis of various 2-pyridone derivatives. For instance, a rapid and efficient one-pot synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones has been reported by reacting 1,3-diaryl propen-1-ones with cyanoacetamide using powdered potassium hydroxide (B78521) under solvent-free microwave irradiation. researchgate.net This approach provides excellent yields and higher purity compared to traditional methods. researchgate.net Another series of substituted 2(1H)-pyridones and their glucosides were also prepared using a microwave protocol, highlighting its utility as an ecologically sound method. uaeu.ac.ae
Ultrasound (US) Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid. unito.itnih.gov This phenomenon generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. unito.it Ultrasound has been effectively used in the synthesis of pyrimidine (B1678525) scaffolds, which are structurally related to pyridones, often leading to shorter reaction times and higher yields. nih.gov For example, the synthesis of 2-aminopyrimidines via cyclocondensation of enones with guanidine (B92328) saw reaction times decrease from 240–360 minutes with conventional heating to just 20–30 minutes under ultrasound, with yields increasing from 55–70% to 80–88%. nih.gov The combination of microwave and ultrasound technologies in hybrid reactors is also being explored to leverage the synergistic effects of both energy sources, addressing limitations in heat and mass transfer. unito.it
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a cleaner alternative, frequently leading to improved yields, higher selectivity, and simpler workup procedures. scirp.orgwordpress.com
Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. A novel one-pot, solvent-free route for designing 4,6-diaryl-3-cyano-2-pyridone derivatives involves the three-component condensation of alkenes, ketones, and ammonium acetate. mdpi.com This method results in higher yields and shorter reaction times compared to classical solvent-based approaches. mdpi.com Similarly, an eco-friendly synthesis of functionalized 2-pyridone derivatives was achieved through a thermal, catalyst- and solvent-free multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and amines. wordpress.com Another procedure describes the preparation of 3-cyano-2-pyridone derivatives from enaminonitriles and primary amines under solvent-free conditions, lauded for its high yields and environmental friendliness. scirp.orgresearchgate.net
The synthesis of 3,4-dihydro-2(1H)-pyridone derivatives has also been accomplished under solvent-free conditions using SiO₂-Pr-SO₃H as a catalyst in a one-pot, four-component reaction of Meldrum's acid, methyl acetoacetate, a benzaldehyde (B42025) derivative, and ammonium acetate. nih.gov
Infrared Irradiation Promoted Reactions
Infrared (IR) irradiation has emerged as an unconventional and efficient energy source for promoting organic reactions. scielo.org.mxnih.gov This method offers mild reaction conditions and rapid synthesis times. A green approach for the production of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives utilizes IR irradiation to promote the rearrangement of corresponding 4H-pyran precursors. scielo.org.mxresearchgate.net The process is carried out in two stages: an initial rearrangement to form a 1,2,3,4-tetrahydropyridin-2-one intermediate, followed by an oxidative step to yield the final 2-pyridone product in good yields. scielo.org.mxresearchgate.net The efficiency of this reaction was found to be dependent on the catalyst, solvent, and the electronic nature of substituents on the aldehyde. scielo.org.mx This method stands out for its operational simplicity and adherence to green chemistry principles. scielo.org.mx
A similar IR-assisted, solvent-free multicomponent protocol has been developed for the synthesis of 4-aryl substituted-5-alkoxy carbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones from Meldrum's acid, demonstrating moderate to good yields within a reasonable timeframe. nih.gov
Asymmetric Synthesis of Dihydropyridones via Chemoenzymatic and Organocatalytic Methodsresearchgate.net
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral product.
Chemoenzymatic Methods: Enzymes are highly efficient and selective catalysts that can be used in organic synthesis. The use of lipases for the formation of the pyridone ring has been explored. A study on the lipase-catalyzed reaction of 3-alkyl-2,4-pentanedione and N-alkyl cyanoacetamide in water demonstrated the formation of substituted 3-cyano-2-pyridones. researchgate.net It was observed that the reactivity and yields were influenced by the steric bulk of the substituents on the starting materials. researchgate.net
Organocatalytic Methods: Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. researchgate.net The enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives, which are closely related to dihydropyridones, has been achieved using cinchona alkaloid-based catalysts. nih.govfigshare.com In one such protocol, the bis-cinchona catalyst (DHQ)₂Pyr was used to activate the Michael addition reaction between malononitrile derivatives and enamines, affording highly substituted chiral 1,4-dihydropyridines with good yields and enantioselectivities. nih.govresearchgate.net
Another study reported the first asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives using the organocatalyst β-isocupreidine. nih.gov This reaction between hydrazones and alkylidenemalononitriles yielded promising, albeit moderate, enantioselectivity (40–54% ee), opening a new avenue for the asymmetric construction of these heterocyclic scaffolds. nih.gov
Table 1: Organocatalytic Asymmetric Synthesis of Chiral 1,4-Dihydropyridines Data sourced from multiple studies focusing on cinchona-alkaloid-catalyzed reactions. nih.govnih.gov
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Enantiomeric Excess (ee) |
| Bis-cinchona alkaloid | Enamine | Malononitrile derivative | Highly substituted 1,4-dihydropyridine | Good to very good |
| β-Isocupreidine | Hydrazone | Alkylidenemalononitrile | 1-Benzamido-1,4-dihydropyridine | 40-54% |
Specific Synthetic Pathways for 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone
While general methods for pyridone synthesis are abundant, specific pathways to highly substituted derivatives like this compound are tailored from advanced precursors.
Transformation from 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine Hydrochloride Precursors
The synthesis of a 2-pyridone from a 2-aminopyridine (B139424) precursor is a well-established transformation in organic chemistry. This conversion typically involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This reaction replaces the amino group with a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-pyridone form.
While a specific paper detailing the transformation of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride to the target pyridone was not identified in the search, the formation of 6-Amino-2-hydroxy-3-phenyldiazenylpyridine as a process-related impurity in the production of Phenazopyridine hydrochloride provides a strong analogy for this type of transformation. researchgate.net Phenazopyridine is a 2,6-diaminopyridine (B39239) derivative, and the formation of the 2-hydroxy (or 2-pyridone) version points to the lability of the amino group under certain process conditions, likely involving diazotization and hydrolysis. researchgate.net The synthesis of the target this compound would proceed by treating the 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride precursor with an aqueous solution of sodium nitrite under acidic conditions, followed by gentle heating to facilitate the hydrolysis of the intermediate diazonium salt to furnish the desired 2-pyridone.
Adaptability of General Pyridone Synthetic Routes to the Target Compound
The synthesis of the specific polysubstituted pyridone, this compound, can be envisioned through the adaptation of established, general synthetic methodologies for the 2-pyridone core. While a direct, single-step synthesis for this exact compound is not extensively documented, multicomponent reactions (MCRs) offer a highly adaptable and convergent approach. rsc.orgnih.gov These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules like the target compound from simple, readily available precursors in a single pot. nih.gov
One of the most versatile and widely used methods for constructing substituted 2-pyridone rings involves the condensation of a β-ketoester, an active methylene compound, and an ammonia source. This strategy can be logically extended to assemble the unique substitution pattern of this compound.
By applying retrosynthetic analysis, the target molecule can be disconnected into logical precursors suitable for a multicomponent condensation strategy. The core 2-pyridone ring is formed from a C-C-C-C-N fragment. The phenyl group at the C6 position suggests the use of a benzoyl-containing precursor, while the two ethoxycarbonyl groups at C3 and C4 point towards a malonic ester derivative.
A plausible synthetic approach involves a three-component reaction between ethyl benzoylacetate, diethyl malonate, and a source of ammonia, such as ammonium acetate. This method is an adaptation of the well-known Hantzsch pyridine synthesis, modified for the formation of a pyridone ring.
The proposed reaction would proceed through a series of intermediate steps, likely initiated by a Knoevenagel condensation between the ethyl benzoylacetate and diethyl malonate, or the formation of an enamine from ethyl benzoylacetate and ammonia. The subsequent Michael addition and intramolecular cyclization via condensation would lead to the formation of the heterocyclic ring. The final aromatization step, likely involving the elimination of water, would yield the desired 2-pyridone structure.
| Role in Synthesis | Starting Material | Chemical Structure | Resulting Fragment in Product |
|---|---|---|---|
| Provides C5, C6, and Phenyl Group | Ethyl benzoylacetate | C₆H₅COCH₂COOC₂H₅ | 6-Phenyl and C5 |
| Provides C3, C4, and Ester Groups | Diethyl malonate | CH₂(COOC₂H₅)₂ | 3,4-Diethoxycarbonyl |
| Nitrogen Source for Heterocycle | Ammonium acetate | CH₃COONH₄ | N1 and H at N1 |
| Overall Reaction | Final Product | ||
| Ethyl benzoylacetate + Diethyl malonate + Ammonium acetate → this compound + H₂O + Ethanol + Acetic Acid | This compound
|
This proposed pathway represents a logical and efficient adaptation of general pyridone synthetic strategies to achieve the specific target compound, this compound. The use of a multicomponent reaction framework highlights a modern and atom-economical approach to the synthesis of highly functionalized heterocyclic systems.
Chemical Reactivity and Transformation Mechanisms of 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone and Its Analogs
Reactivity Profile of the Pyridone Ring System
The 2-pyridone ring is a prominent structural motif found in numerous natural products and biologically active compounds. nih.gov Its reactivity is characterized by a conjugated enone-like structure, which creates distinct electronic biases within the ring. The C3 and C5 positions are generally more electron-rich, making them susceptible to electrophilic attack. Conversely, the C4 and C6 positions are more electron-deficient and are thus more favorable sites for nucleophilic reactions. nih.gov This inherent electronic distribution governs the site-selectivity of various chemical transformations.
The 2-pyridone nucleus can be synthesized through several strategies, including the hydrolysis of pyridines and the de novo construction from acyclic precursors. researchgate.net The direct functionalization of the pre-existing pyridone core, particularly through catalytic C-H bond activation, has emerged as a powerful and step-economical approach for introducing molecular diversity. researchgate.net
Diels-Alder Reactions and Cycloaddition Chemistry
The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with a high degree of regio- and stereochemical control. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.org The 2-pyridone ring system can participate as the diene component in these reactions, leading to the formation of complex, fused heterocyclic structures.
The utility of 2-pyridones as dienes in Diels-Alder reactions provides a versatile route for the synthesis of various fused heterocyclic systems. For instance, the reaction of 2-pyridones with dienophiles can lead to the formation of isoquinuclidine derivatives. nih.govresearchgate.net Furthermore, the cycloaddition of 2-pyridones with arynes has been shown to produce thiazolo-fused bridged isoquinolones, which are structurally complex, sp³-rich scaffolds with potential biological relevance. acs.org The reaction of 2-pyridones bearing an electron-withdrawing group at the 4-position with methoxy-1,3-butadienes has been successfully employed in the synthesis of isoquinoline (B145761) derivatives. nih.gov
The stereochemistry of the dienophile is preserved in the Diels-Alder product. masterorganicchemistry.com This means that substituents that are cis or trans on the dienophile will maintain that relationship in the newly formed six-membered ring. masterorganicchemistry.com The Alder endo rule is a key principle governing the stereochemical outcome of many Diels-Alder reactions. wikipedia.org It states that the transition state in which the most significant substituent on the dienophile is oriented towards the diene π system is generally favored. wikipedia.org
Regioselectivity in Diels-Alder reactions involving unsymmetrical dienes and dienophiles can often be predicted by considering the electronic properties of the reactants. masterorganicchemistry.com The reaction typically proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comlibretexts.org This principle, often referred to as the "ortho-para rule," helps in predicting the major regioisomeric product. wikipedia.org
The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. libretexts.org Typically, the reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org These electron-withdrawing groups make the dienophile more electrophilic and lower the energy of its lowest unoccupied molecular orbital (LUMO), facilitating the interaction with the highest occupied molecular orbital (HOMO) of the diene. wikipedia.org
In the context of 2-pyridone chemistry, the presence of electron-withdrawing groups on the pyridone ring can influence its reactivity in Diels-Alder cycloadditions. rsc.org For example, 2(1H)-pyridones substituted with an electron-withdrawing group have been shown to undergo Diels-Alder reactions as dienes. rsc.org Similarly, the presence of two electron-withdrawing groups on the 2(1H)-pyridone ring allows for cycloaddition reactions with electron-deficient dienophiles. researchgate.net
Site-Selective C-H Functionalization of the 2-Pyridone Ring
Direct C-H functionalization has become a powerful strategy for modifying complex molecules, offering a more atom- and step-economical alternative to traditional synthetic methods. rsc.orgacs.org In the case of the 2-pyridone ring, the challenge lies in achieving site-selectivity due to the presence of multiple C-H bonds with varying reactivity. nih.gov
Radical-mediated pathways have proven effective for the site-selective functionalization of the 2-pyridone ring, particularly at the C3 position. nih.gov The C3-selectivity is generally attributed to a homolytic aromatic substitution (HAS)-type mechanism. nih.gov In this process, the addition of a radical species to the pyridone ring is the selectivity-determining step, which is controlled by the resonance stabilization of the resulting intermediate. nih.gov
Several methodologies have been developed to achieve C3-selective functionalization. For instance, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds shows excellent C3-selectivity, irrespective of the electronic and steric nature of the substituents on the pyridone ring. nih.gov Manganese(III)-mediated radical alkylation and arylation have also been employed for C3-functionalization. nih.gov More recently, visible-light-promoted photoredox catalysis has enabled C3-selective alkylation and arylation under milder conditions, often at ambient temperature. nih.gov
Interactive Data Table: Site-Selectivity in C-H Functionalization of 2-Pyridones
| Position | Reactivity | Functionalization Methods |
| C3 | Electron-rich | Radical-mediated alkylation/arylation, Electrophilic substitution |
| C4 | Electron-deficient | Nucleophilic addition |
| C5 | Electron-rich | Electrophilic substitution |
| C6 | Electron-deficient | Nucleophilic addition, Ni/Al cooperative catalysis for alkenylation |
Directing Group and Organometallic Strategies for Site Selectivity
The selective functionalization of specific C−H bonds in pyridone rings is a significant challenge due to the presence of multiple potential reaction sites. nih.gov To address this, chemists have developed sophisticated strategies involving directing groups and organometallic catalysis to control regioselectivity. nih.govrsc.org
Directing groups are functional moieties attached to the pyridone core that chelate to a metal catalyst, positioning it in close proximity to a specific C−H bond. acs.orgrsc.org This approach facilitates selective C−H activation at positions that might otherwise be unreactive. acs.org For instance, bidentate directing groups have proven highly effective for the site-selective functionalization of various organic compounds, including amino acids. rsc.org In the context of pyridines, which are electron-poor heterocycles, directing groups can overcome their inherent reactivity patterns. rsc.orgnih.gov The coordinating power of a simple pyridyl group can be tuned, for example by introducing a methoxy (B1213986) group at the C-2 position, to encourage meta-selective C-H olefination. acs.org
Organometallic strategies often employ transition metal catalysts, such as palladium or nickel, which can differentiate between the various C−H bonds based on electronic and steric factors. nih.gov The choice of metal, ligands, and additives can exquisitely control the outcome of the reaction. researchgate.net For example, nickel/Lewis acid catalysis has been successfully used for the C-2 selective alkenylation of pyridine (B92270) derivatives. researchgate.net The combination of a nickel catalyst with a Lewis acid like AlMe₃ can even lead to dienylated products. researchgate.net Similarly, palladium/norbornene cooperative catalysis enables the site-selective C4-arylation of 2-pyridones. acs.org These methods represent powerful tools for synthesizing complex pyridone derivatives with high precision. nih.govrsc.org
Steric and Electronic Control in C-H Functionalization
The inherent electronic properties of the 2-pyridone ring play a crucial role in determining the site of C−H functionalization. The resonance structures of 2-pyridone show that the C3 and C5 positions are electron-rich, making them susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient and thus more reactive towards nucleophiles. nih.gov This intrinsic electronic bias can be exploited to achieve site selectivity. nih.gov
However, the electronic nature of the catalyst and reagents can override the inherent reactivity of the pyridone ring. nih.gov For instance, while the C3 and C5 positions are electronically similar, certain catalytic systems can distinguish between them. nih.gov When such electronic control is insufficient, more robust strategies like the use of directing groups or radical reactions become necessary. nih.gov
Steric hindrance is another critical factor that influences regioselectivity. Large or bulky substituents on the pyridone ring can block access to nearby C−H bonds, thereby directing the functionalization to less hindered positions. nih.gov For example, in bicyclic systems, steric and geometric constraints can force functionalization to occur at a remote δ-C–H bond instead of the more common β-C–H bond. acs.org The interplay between steric and electronic effects is complex, and understanding these factors is key to predicting and controlling the outcome of C−H functionalization reactions. nih.gov For the compound 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone, the bulky phenyl group at C6 and the diethoxycarbonyl groups at C3 and C4 would exert significant steric and electronic influence on any potential C-H functionalization at the C5 position.
Table 1: Factors Influencing Site Selectivity in Pyridone C-H Functionalization
| Factor | Description | Example Application | Citation |
| Directing Groups | Functional groups that bind to a metal catalyst to direct it to a specific C-H bond. | A pyridyl group directing a palladium catalyst to the meta-position for olefination. | acs.org |
| Organometallic Catalysis | Use of transition metals (e.g., Ni, Pd) and ligands to control reaction site. | Nickel/Lewis acid catalysis for C2-selective alkenylation of pyridines. | researchgate.net |
| Electronic Effects | Inherent electron density of the pyridone ring (C3/C5 electron-rich, C4/C6 electron-deficient). | Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds shows perfect C3-selectivity. | nih.gov |
| Steric Hindrance | Bulky substituents block catalyst access to adjacent C-H bonds, forcing reaction at other sites. | Steric constraints in a bicyclic system leading to δ-C–H functionalization. | acs.org |
Redox Chemistry of Pyridone Systems
The redox behavior of pyridones is fundamental to understanding their stability, metabolic pathways, and potential for electrochemical applications. The ease with which these systems can be oxidized or reduced is highly dependent on their molecular structure.
The electrochemical oxidation of pyridone derivatives has been investigated using techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV). mdpi.comresearchgate.net These studies reveal that the oxidation process is often irreversible and involves the loss of electrons and protons from the heterocyclic ring. lookchem.com For example, the anodic oxidation of 3,4-dihydropyridones in an aprotic medium is generally a process involving the loss of two electrons and two protons, leading to the formation of the corresponding 2-pyridone. lookchem.com
Electrochemical methods can also be used to emulate enzymatic oxidations of drug molecules, providing insight into potential metabolites. nih.govntnu.no The characterization of oxidation products is typically performed using spectroscopic methods and, in some cases, single-crystal X-ray crystallography to confirm the resulting structures. lookchem.com Flow electrochemistry offers a green and efficient method for performing these oxidations, providing good control over reaction conditions and allowing for the synthesis of products like polycyclic aromatic quinones from phenol (B47542) precursors. nih.govntnu.no
The electrochemical activity of pyridone systems is profoundly influenced by their structure, particularly the nature and position of substituents on the ring. mdpi.comresearchgate.net A key structural requirement for the electrochemical activity of certain pyridone derivatives was found to be the presence of a hydroxyl group at the C6 position. mdpi.comresearchgate.net Furthermore, the electrochemical activity is highly dependent on the pH of the solution, which affects the protonation state of the molecule. mdpi.comresearchgate.net The deprotonated, anionic form of a pyridone is often more electrochemically active than its protonated counterpart. mdpi.comresearchgate.net
Substituents on the pyridone ring can significantly alter the oxidation potential. Electron-donating groups, such as a hydroxy or methoxy group on a phenyl substituent at position C4, facilitate oxidation and lower the oxidation potential. lookchem.com Conversely, electron-withdrawing groups, like a nitro group, make the heterocycle more difficult to oxidize, thereby increasing the oxidation potential. lookchem.com In the case of this compound, the electron-withdrawing nature of the two ethoxycarbonyl groups would be expected to increase its oxidation potential compared to an unsubstituted analog. The extended π-electron system resulting from the phenyl group at C6 also influences the electrochemical properties. mdpi.com
Table 2: Influence of Substituents on the Oxidation Potential of 4-Phenyl-3,4-dihydropyridones
| Substituent on Phenyl Group | Effect on Oxidation Potential | Reason | Citation |
| Unsubstituted Phenyl | Baseline | Reference compound | lookchem.com |
| Electron-donating (e.g., -OH, -OCH₃) | Decreases | Facilitates oxidation | lookchem.com |
| Electron-withdrawing (e.g., -NO₂) | Increases | Hinders oxidation | lookchem.com |
Ring Transformation Reactions of Substituted Pyridones
Substituted pyridones are versatile building blocks in organic synthesis, capable of undergoing ring transformation reactions to produce a variety of other heterocyclic and carbocyclic structures. nih.govclockss.org These reactions typically involve a nucleophilic attack on one of the electrophilic centers of the pyridone ring (C2, C4, or C6), leading to ring opening, followed by rearrangement and re-cyclization. clockss.org
For example, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to its electron-deficient nature. mdpi.com It can react with a ketone and an ammonia (B1221849) source in a three-component reaction to yield nitropyridines or nitroanilines. mdpi.com Similarly, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govrsc.orgoxazine-1,8-diones, which contain a hidden aldehyde moiety, can undergo ring-opening transformations in the presence of binucleophiles like ethylenediamine (B42938) or o-phenylenediamine (B120857) to construct new fused polycyclic pyridone systems. mdpi.com The synthesis of isoxazolo[5,4-b]pyridin-6(7H)-ones has been achieved through the reaction of novel 3,4-dihydro-2(1H)-pyridones with hydroxylamine (B1172632) hydrochloride, followed by a cyclization step. nih.gov These transformations highlight the utility of the pyridone scaffold as a precursor to complex molecular architectures. nih.gov
Tautomerism and its Catalytic Implications (e.g., Ester-Amide Exchange Reactions)
Pyridone systems, including this compound, exist in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. nih.govnih.gov The position of this equilibrium is influenced by factors such as substituents and the solvent environment. nih.gov For 2-pyridone itself, computational studies have confirmed the slight prevalence of the lactim form in the gas phase. nih.gov An increase in medium polarity tends to favor the lactam population. nih.gov
This tautomeric behavior has significant implications for catalysis. The ability of a ligand to switch between different coordination modes via tautomerization can be exploited in catalyst design. nih.gov For instance, a bidentate pyridine-pyridone ligand has been designed for a palladium(II) catalyst used in the C–H hydroxylation of carboxylic acids. nih.gov In this system, it is proposed that the pyridone motif facilitates the C–H activation step, while tautomerization to the pyridine form may promote the subsequent activation of molecular oxygen. nih.gov This "tautomeric ligand" strategy allows one part of the ligand to assist in one catalytic step (C-H cleavage) and the other to facilitate a subsequent step (O₂ activation), showcasing a sophisticated approach to catalyst development based on the fundamental properties of the pyridone ring. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy would identify all unique proton environments in the 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone molecule. Based on its structure, a characteristic pattern of signals is predicted. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values (proton count).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-H (Pyridone) | 12.0 - 13.0 | Broad Singlet (br s) | 1H |
| C6-Phenyl (ortho-H) | 7.6 - 7.8 | Multiplet (m) | 2H |
| C6-Phenyl (meta, para-H) | 7.3 - 7.5 | Multiplet (m) | 3H |
| C5-H (Pyridone) | 6.5 - 6.7 | Singlet (s) | 1H |
| -OCH₂CH₃ (C4-ester) | 4.2 - 4.4 | Quartet (q) | 2H |
| -OCH₂CH₃ (C3-ester) | 4.0 - 4.2 | Quartet (q) | 2H |
| -OCH₂CH₃ (C4-ester) | 1.2 - 1.4 | Triplet (t) | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular environments. Actual experimental values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. The pyridone ring, phenyl group, and two distinct ethoxycarbonyl groups would produce a specific number of signals corresponding to each carbon environment.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2-Pyridone) | 160 - 165 |
| C=O (C3, C4-Esters) | 165 - 175 |
| C6 (Pyridone) | 150 - 155 |
| C4 (Pyridone) | 145 - 150 |
| C1' (Phenyl) | 130 - 135 |
| C2', C3', C4' (Phenyl) | 125 - 130 |
| C3 (Pyridone) | 115 - 120 |
| C5 (Pyridone) | 100 - 105 |
| -OCH₂CH₃ (Esters) | 60 - 65 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. The two ester carbonyls and the two -OCH₂- and -CH₃ carbons may be distinguishable.
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding framework and spatial arrangement, two-dimensional (2D) NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connections predicted in Tables 1 and 2.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connections. NOESY would be instrumental in determining the preferred orientation of the phenyl ring relative to the pyridone ring and the spatial proximity between the C5-proton and the adjacent ethoxycarbonyl group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. It is an effective tool for identifying the functional groups present in a compound. A patent describing the synthesis of related precursors provides IR data for those compounds, showing characteristic peaks for carbonyl and other functional groups. google.comgoogleapis.com For this compound, the IR spectrum is expected to show distinct absorption bands confirming its key structural features.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Pyridone Amide | 3100 - 3300 (Broad) |
| C-H Stretch (Aromatic) | Phenyl and Pyridone Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl Groups | 2850 - 3000 |
| C=O Stretch (Ester) | Diethoxycarbonyl | 1720 - 1750 (Strong) |
| C=O Stretch (Amide) | Pyridone Ring | 1650 - 1670 (Strong) |
| C=C Stretch | Aromatic/Pyridone Rings | 1550 - 1620 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Molecular Ion Peak (M⁺): The expected molecular weight of this compound (C₁₇H₁₇NO₅) is approximately 315.11 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation under electron impact. Key fragmentation pathways would involve the loss of the ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups from the main structure. The loss of these fragments would result in daughter ions with specific mass-to-charge ratios, providing further evidence for the presence and location of the ester functional groups.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the planarity of the pyridone ring, the orientation of the substituent groups, and the intermolecular interactions, such as hydrogen bonding involving the pyridone N-H and C=O groups, that govern the crystal packing in the solid state.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which is crucial for the confirmation of the empirical formula of a newly synthesized molecule. In the structural elucidation of this compound, elemental analysis serves as a quantitative method to verify the proposed molecular formula, C₁₇H₁₇NO₅.
The theoretical elemental composition is calculated from the molecular formula. For C₁₇H₁₇NO₅, the molecular weight is 315.32 g/mol . The expected percentages of carbon, hydrogen, and nitrogen are calculated as follows:
Carbon (C): (17 * 12.01) / 315.32 * 100% = 64.75%
Hydrogen (H): (17 * 1.008) / 315.32 * 100% = 5.43%
Nitrogen (N): (1 * 14.01) / 315.32 * 100% = 4.44%
Experimentally, the compound is subjected to combustion analysis, where it is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. These quantities are then used to calculate the mass percentages of each element present in the original sample.
In a documented synthesis of this compound, the elemental analysis was performed and the results were compared against the calculated theoretical values. google.com The experimental findings demonstrated a very close correlation with the expected percentages, providing strong evidence for the proposed molecular formula.
The following interactive data table summarizes the comparison between the calculated and experimentally found elemental percentages for this compound.
| Element | Calculated (%) | Found (%) google.com |
| Carbon | 64.75 | 64.82 |
| Hydrogen | 5.43 | 5.55 |
| Nitrogen | 4.44 | 4.46 |
The close agreement between the calculated and found values, with minimal deviation, confirms the empirical formula of the synthesized compound as C₁₇H₁₇NO₅. google.com This data, in conjunction with spectroscopic evidence, provides a comprehensive and definitive structural confirmation of this compound.
Computational and Theoretical Investigations of 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone Systems
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its wave function and electron density.
DFT calculations are widely employed to map out the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and the structures of transition states. rsc.orgmdpi.com While specific studies on the reaction mechanisms involving this compound are not extensively documented in the literature, the general synthesis of related 3,4-dihydro-2(1H)-pyridones often involves multicomponent reactions. mdpi.comnih.govresearchgate.net
Computational studies on analogous systems can shed light on the plausible reaction pathways for the formation of the pyridone ring. For instance, the Hantzsch-like synthesis of dihydropyridines, which are structurally related to pyridones, has been investigated computationally. These studies typically involve the calculation of the energies of reactants, intermediates, transition states, and products to establish the most favorable reaction mechanism. The role of catalysts in lowering the activation barriers can also be assessed.
A hypothetical reaction coordinate for a key step in the synthesis of a substituted pyridone, as determined by DFT calculations, is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Step in Pyridone Synthesis This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar heterocyclic syntheses.
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.0 | - |
| Transition State 1 | +15.2 | -345.2 |
| Intermediate | -5.7 | - |
| Transition State 2 | +12.8 | -289.7 |
| Products | -20.1 | - |
Such calculations can reveal the rate-determining step of the reaction and provide insights into how modifications to the reactants or reaction conditions could improve the yield and selectivity of the synthesis.
The electronic density distribution in this compound governs its reactivity towards electrophiles and nucleophiles. DFT calculations can provide various tools to analyze this distribution, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis. researchgate.netresearchgate.netpapersinphysics.org
The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups in the ethoxycarbonyl substituents and the pyridone ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (in the tautomeric 2-hydroxypyridine (B17775) form) and the carbon atoms of the carbonyl groups would exhibit positive potential, indicating sites for nucleophilic attack.
FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO indicates the ability to donate electrons, and its location highlights the most probable sites for electrophilic attack. The LUMO, on the other hand, indicates the ability to accept electrons, and its location points to the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Calculated Electronic Properties for a Model 6-phenyl-2-pyridone (B101594) System This table presents representative data for a model system to illustrate the outputs of quantum chemical calculations.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
The presence of the electron-withdrawing ethoxycarbonyl groups at the 3 and 4 positions and the phenyl group at the 6 position will significantly influence the electronic distribution and reactivity of the pyridone ring.
The presence of rotatable bonds in this compound, particularly those connecting the phenyl and ethoxycarbonyl groups to the pyridone ring, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govnih.gov
Quantum chemical methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. For the 6-phenyl group, the rotational barrier will determine the degree of conjugation with the pyridone ring, which in turn affects the electronic properties and stability of the molecule. Similarly, the orientation of the two ethoxycarbonyl groups will be influenced by steric and electronic factors.
Studies on structurally related substituted cyclohexanes and piperidines have shown that the conformational preferences of substituents can be accurately predicted using computational methods. libretexts.orgyoutube.com For this compound, it is expected that the bulky phenyl and ethoxycarbonyl groups will adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions.
Table 3: Relative Energies of Hypothetical Conformers of a Disubstituted Phenyl-pyridone This table illustrates the type of data obtained from a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | Dihedral Angle (Phenyl-Ring) | Relative Energy (kcal/mol) |
| A | 0° | +2.5 |
| B | 45° | 0.0 |
| C | 90° | +3.1 |
These studies are crucial for understanding the three-dimensional structure of the molecule, which is a key determinant of its biological activity and physical properties.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or long-timescale phenomena. Molecular modeling and simulation approaches, which often employ classical mechanics, offer a complementary set of tools to study the dynamic behavior of molecules like this compound.
Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.comjchemlett.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and identify preferred conformations and dynamic processes. nih.govbiorxiv.orgplos.org
For this compound, MD simulations could be used to:
Study its conformational dynamics in different solvents to understand how the environment influences its shape and flexibility.
Investigate its binding mode to a target protein if it is being considered as a potential drug candidate. This involves docking the molecule into the active site of the protein and then running MD simulations to assess the stability of the complex and identify key interactions.
Predict physical properties such as diffusion coefficients and solvation free energies.
These simulation techniques are particularly valuable in the context of drug design and materials science, where understanding the dynamic behavior of molecules is essential.
Applications of 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone and Its Derivatives in Complex Organic Synthesis
Role as Versatile Synthetic Intermediates and Key Building Blocks
3,4-Diethoxycarbonyl-6-phenyl-2-pyridone and its analogs, more broadly classified as 3,4-dihydro-2(1H)-pyridones (3,4-DHPos), are highly regarded as versatile synthetic intermediates. researchgate.net Their utility stems from the multiple reactive sites within the molecule, which allow for a wide range of chemical transformations. These compounds serve as crucial building blocks for the synthesis of a variety of biologically active molecules. researchgate.netnih.gov
The general synthesis of these pyridone cores often involves a multicomponent reaction, highlighting an efficient approach to their preparation. researchgate.net Once formed, these pyridone derivatives can be elaborated into more complex structures. For instance, they are extensively used as precursors for the synthesis of molecules like (±)-Andranginine, selective α1a adrenergic receptor antagonists, Rho-kinase inhibitors, and P2X7 receptor antagonists. researchgate.netnih.gov The strategic placement of the ester and phenyl groups on the pyridone ring facilitates further functionalization, making these compounds ideal starting points for the synthesis of diverse and complex molecular targets. mdpi.com The ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups, while the phenyl ring can be modified to tune the electronic and steric properties of the final molecule. nih.gov
Construction of Densely Functionalized Pyridine (B92270) and Fused Heterocyclic Scaffolds
The inherent reactivity of this compound and its derivatives makes them excellent precursors for the construction of densely functionalized pyridines and a variety of fused heterocyclic systems. mdpi.com The pyridone ring itself can be a template upon which other rings are built, leading to novel polycyclic structures with significant potential in medicinal chemistry. mdpi.com
The synthesis of fused systems often involves intramolecular cyclization reactions, where the functional groups on the pyridone ring react to form a new ring. For example, derivatives of 3,4-DHPo have been used to prepare 1,5-benzodiazepines fused to a dihydropyridine (B1217469) moiety and [3,4-b]pyridines. mdpi.com Furthermore, these pyridone intermediates are pivotal in creating complex structures such as Furo[3,4-b]-2(1H)-pyridones and isoxazolo[5,4-b]pyridin-6(7H)-ones. mdpi.com The ability to construct such a diverse range of fused heterocycles from a common pyridone precursor underscores the importance of these compounds as key building blocks in synthetic chemistry. ias.ac.in
| Precursor | Fused Heterocycle | Synthetic Strategy |
| 3,4-Dihydro-2(1H)-pyridone derivative | 1,5-Benzodiazepine fused to dihydropyridine | Multistep synthesis |
| 3,4-Dihydro-2(1H)-pyridone derivative | [3,4-b]Pyridine | Treatment with hydrazine (B178648) hydrate |
| 3,4-Dihydro-2(1H)-pyridone derivative | Furo[3,4-b]-2(1H)-pyridone | Multistep synthesis |
| 3,4-Dihydro-2(1H)-pyridone derivative | Isoxazolo[5,4-b]pyridin-6(7H)-one | Reaction with hydroxylamine (B1172632) hydrochloride followed by cyclization |
| 3,4-Dihydro-2(1H)-pyridone derivative | Fulleropyrrolidine-1,4-dihydropyridine conjugate | Prato's procedure |
This table showcases examples of fused heterocyclic scaffolds synthesized from 3,4-dihydro-2(1H)-pyridone derivatives. mdpi.com
Contribution to Diversity-Oriented Synthesis (DOS) of Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules, which are essential for screening and identifying new drug leads. rsc.org The structural complexity and functional group tolerance of this compound and its analogs make them highly suitable for DOS campaigns. mdpi.com
By systematically varying the starting materials in the initial multicomponent reaction or by subjecting the pyridone core to a range of different chemical transformations, large libraries of related but structurally distinct compounds can be generated. rsc.org This approach allows for the exploration of a much larger chemical space than would be possible with traditional linear synthesis. For example, solid-phase organic synthesis (SPOS) has been successfully employed for the synthesis of 3,4-dihydro-2(1H)-pyridone derivatives, which is a technique well-suited for the production of combinatorial libraries. nih.govmdpi.com The ability to generate diverse molecular skeletons from a common scaffold is a key tenet of DOS, and the pyridone core has proven to be an excellent platform for this purpose. mdpi.com
Future Research Directions and Perspectives on 3,4 Diethoxycarbonyl 6 Phenyl 2 Pyridone Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted 2-pyridones, such as 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone, is an area of continuous development. While classical methods like the Guareschi-Thorpe condensation exist, future research is increasingly directed towards more sustainable and efficient strategies. wikipedia.org A primary focus is the advancement of multicomponent reactions (MCRs), which offer significant advantages by combining three or more reactants in a single step to form complex products, thereby reducing waste, saving time, and increasing atom economy. nih.govrsc.org Research in this area aims to develop MCRs that proceed under greener conditions, for instance, using water as a solvent or employing solvent-free protocols. mdpi.com
Another key direction is the exploration of novel catalytic systems. The use of heterogeneous catalysts, such as silica-supported sulfuric acid (SiO2-Pr-SO3H) or zinc-based solid acid catalysts (Zn-SSA), has shown promise in facilitating pyridone synthesis with high yields and easy catalyst recovery and reusability. mdpi.com These approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. sci-hub.se Future investigations will likely focus on designing even more robust and selective catalysts, including biocatalysts or nano-catalysts, to further enhance the sustainability of pyridone synthesis. The development of one-pot, four-component reactions under solvent-free conditions represents a significant step towards environmentally benign and efficient manufacturing of these valuable heterocyclic compounds. mdpi.com
Exploration of Unconventional Reactivity and Novel Transformation Pathways
Beyond established synthetic routes, the exploration of unconventional reactivity of the 2-pyridone core is a burgeoning field of research. The unique electronic structure of the pyridone ring, existing in tautomeric equilibrium between the lactam and lactim forms, allows for diverse and sometimes unexpected chemical transformations. wikipedia.orgnih.gov A significant area of interest is the site-selective C–H functionalization of the pyridone ring. rsc.org This approach allows for the direct introduction of new functional groups onto the core structure without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic pathway. Research has demonstrated that selectivity can be controlled by the choice of catalyst (e.g., nickel, manganese), directing groups, or by leveraging radical-induced processes to target specific positions on the ring, such as C3 or C6. rsc.org
Furthermore, the pyridone scaffold can undergo novel transformations catalyzed by transition metals. For example, iron-catalyzed reactions have been shown to facilitate 1,6-addition of Grignard reagents to the 2-pyridone ring. nih.gov Intriguingly, by modifying the reaction medium after the initial addition, the heterocyclic ring can be induced to open, yielding non-thermodynamic Z,E-configured dienoic acid amides, which are otherwise difficult to synthesize. nih.gov Quantum chemical calculations have been employed to understand the ambident nucleophilic nature of the pyridone anion, revealing that while N-attack is thermodynamically favored, O-attack is intrinsically preferred, a nuance that can be exploited in designing new reaction pathways. acs.org Future work will likely focus on discovering new catalytic systems to unlock further novel transformations, such as ring expansions, contractions, or cycloadditions, thereby expanding the synthetic utility of this compound as a versatile building block.
Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
The integration of modern technologies is set to revolutionize the synthesis and optimization of reactions involving 2-pyridone derivatives. Flow chemistry, in particular, offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling and automation. sci-hub.sersc.org The synthesis of various substituted 2-pyridones has been successfully demonstrated in continuous flow microreactor systems, achieving satisfactory yields in significantly reduced reaction times—often in minutes compared to hours in batch synthesis. researchgate.netnih.gov Future research will likely expand the scope of flow chemistry to multistep syntheses involving pyridone intermediates and integrate inline purification and analysis for fully automated production. nih.gov
Complementing the hardware advancements of flow chemistry is the growing application of machine learning (ML) and artificial intelligence. beilstein-journals.org Bayesian optimization and other ML algorithms are powerful tools for navigating complex, multi-dimensional reaction spaces to rapidly identify optimal conditions (e.g., temperature, solvent, catalyst, residence time). rsc.orgnih.gov These algorithms can efficiently guide experimentation, minimizing the number of runs needed to maximize yield or other target objectives like space-time yield. nih.govresearchgate.net The combination of ML with automated flow chemistry platforms creates a "self-driving" or autonomous laboratory, capable of optimizing complex reactions with minimal human intervention. researchgate.netacs.org The future of this compound synthesis will likely involve these closed-loop systems, where an algorithm designs and executes experiments, analyzes the results, and iteratively refines conditions to achieve desired outcomes with unprecedented efficiency. nih.gov
Advanced Computational Design and Optimization of Pyridone-Based Reactions
Advanced computational chemistry is an indispensable tool for gaining deeper mechanistic insights and rationally designing novel pyridone-based reactions and molecules. nih.govresearchgate.net Techniques such as Density Functional Theory (DFT) calculations are routinely used to investigate structure-property relationships, reaction mechanisms, and transition state energies. nih.govresearchgate.net For instance, computational studies have been crucial in elucidating the mechanism of C-H activation reactions, revealing how the flexibility of a ligand-containing dimeric transition state can control meta-selectivity. escholarship.org By modeling different reaction pathways, chemists can predict the most likely outcomes, identify rate-limiting steps, and understand the role of catalysts and ligands at a molecular level. escholarship.org
In the context of drug discovery, computational methods like molecular docking and molecular dynamics simulations are vital for designing and evaluating potential pyridone-based inhibitors. nih.govnih.gov These methods allow researchers to model the interaction between a pyridone derivative and its biological target, such as a protein kinase or a viral protease, predicting binding affinity and mode. nih.govresearchgate.netnih.gov This in silico screening process can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. researchgate.net Future perspectives in this area involve the use of more sophisticated computational models that can more accurately predict reactivity and biological activity, potentially incorporating machine learning to build predictive models from large datasets of experimental and computational results. beilstein-journals.org This synergy between theoretical calculations and experimental work will continue to be a driving force in the design and optimization of reactions and applications involving this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-diethoxycarbonyl-6-phenyl-2-pyridone, and how do they compare to analogous pyridone derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with phenyl-substituted enamines or through multicomponent reactions using ethyl acetoacetate, aryl aldehydes, and ammonium acetate. For structural analogs (e.g., 6-amino-2-imino-1-phenylethyl dihydropyridines), cyclization under acidic or basic conditions is common, with yields dependent on solvent polarity and temperature gradients (e.g., THF at 60°C vs. ethanol reflux) . Characterization via -NMR should confirm the presence of ethoxycarbonyl groups (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for OCH) and the pyridone ring’s deshielded carbonyl (δ 165–170 ppm in -NMR) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for confirming molecular weight and purity. Single-crystal X-ray diffraction is recommended to resolve stereochemical ambiguities, particularly for the pyridone ring’s planarity and substituent orientations. For dynamic structural analysis, variable-temperature NMR can probe rotational barriers of the ethoxycarbonyl groups .
Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance computational accuracy and cost . Basis sets such as 6-31G(d,p) are suitable for geometry optimization. Validate frontier molecular orbitals (HOMO-LUMO gaps) against UV-Vis spectra. For thermochemical properties (e.g., enthalpy of formation), include empirical dispersion corrections to account for weak intermolecular interactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of reactions involving this pyridone derivative?
- Methodological Answer : Kinetic isotope effect (KIE) studies and deuterium labeling can elucidate whether proton transfer or nucleophilic attack dominates in reactions like alkylation or acylation. Computational transition-state modeling (using Gaussian or ORCA) at the M06-2X/def2-TZVP level can identify steric and electronic factors favoring substitution at the C-3/C-4 ethoxycarbonyl groups over the C-6 phenyl ring .
Q. How can contradictions between computational predictions and experimental data (e.g., reaction yields, spectroscopic shifts) be resolved?
- Methodological Answer : Systematic error analysis is essential. For example:
- If DFT underestimates carbonyl stretching frequencies, re-optimize with CAM-B3LYP (long-range corrected functional) .
- If experimental yields diverge from mechanistic predictions, conduct control experiments to identify side reactions (e.g., hydrolysis of ethoxy groups under acidic conditions). Cross-reference with analogs like 5-acetyl-2-amino-4-thiophenyl dihydropyridines to isolate steric vs. electronic effects .
Q. What experimental design strategies optimize catalytic or photophysical applications of this compound?
- Methodological Answer : Use response surface methodology (RSM) to optimize reaction conditions (e.g., solvent polarity, catalyst loading). For photophysical studies, employ time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to simulate solvent effects on fluorescence quantum yields. Compare with structurally similar compounds (e.g., 4-(trifluoromethyl)pyridyl benzoic acid derivatives) to assess substituent impacts on charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
